molecular formula C13H8ClF3N2O B3042922 N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide CAS No. 680217-42-9

N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide

Cat. No.: B3042922
CAS No.: 680217-42-9
M. Wt: 300.66 g/mol
InChI Key: HUOKTLKJCQQGOU-UHFFFAOYSA-N
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Description

N4-[3-(Trifluoromethyl)phenyl]-2-chloroisonicotinamide is a substituted isonicotinamide derivative characterized by a chloro substituent at the 2-position of the pyridine ring and a trifluoromethylphenyl group at the N4-amide position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and reactivity .

Properties

IUPAC Name

2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O/c14-11-6-8(4-5-18-11)12(20)19-10-3-1-2-9(7-10)13(15,16)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOKTLKJCQQGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloroisonicotinic Acid Chloride

2-Chloroisonicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, yielding the acid chloride intermediate. Excess reagent is removed under reduced pressure to prevent side reactions during subsequent steps.

Amide Bond Formation

The acid chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine (Et₃N) or pyridine. Solvents like DCM or ethyl acetate facilitate mixing, with reactions conducted at 0–25°C to minimize thermal degradation. Post-reaction workup involves sequential washes with dilute HCl, sodium bicarbonate, and brine, followed by purification via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).

Example Procedure

  • Dissolve 2-chloroisonicotinic acid (10 mmol) in SOCl₂ (15 mL), reflux for 4 h.
  • Evaporate SOCl₂, dissolve residue in DCM (20 mL).
  • Add 3-(trifluoromethyl)aniline (10 mmol) and Et₃N (15 mmol) dropwise at 0°C.
  • Stir at 25°C for 12 h, wash with 5% HCl (2 × 20 mL), dry (MgSO₄), and concentrate.
  • Purify by recrystallization (yield: 78%, purity: 98.5%).

Coupling Reagent-Assisted Synthesis

Selection of Coupling Agents

Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are widely employed. These reagents activate the carboxylic acid via the formation of an active ester or acyloxyphosphonium intermediate, enabling efficient amide coupling under mild conditions.

Optimized Protocol

  • Dissolve 2-chloroisonicotinic acid (10 mmol) and EDC (12 mmol) in DMF (30 mL).
  • Add HOBt (12 mmol) and stir for 30 min at 0°C.
  • Introduce 3-(trifluoromethyl)aniline (10 mmol) and Et₃N (15 mmol), stir at 25°C for 24 h.
  • Quench with water (50 mL), extract with ethyl acetate (3 × 30 mL), dry (Na₂SO₄), and concentrate.
  • Purify via flash chromatography (yield: 85%, purity: 99.2%).

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing coupling times from hours to minutes. A mixture of 2-chloroisonicotinic acid, 3-(trifluoromethyl)aniline, and HATU in DMF irradiated at 100°C for 15 min achieves 82% yield with ≥99% purity.

Solid-Phase Synthesis

Immobilizing 2-chloroisonicotinic acid on Wang resin allows iterative coupling and cleavage steps, though this method is less common due to higher costs and lower scalability.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may necessitate higher temperatures. Non-polar solvents (DCM, toluene) favor acid chloride methods but require anhydrous conditions.

Catalytic Additives

4-Dimethylaminopyridine (DMAP) at 5–10 mol% accelerates acylation by stabilizing transition states, improving yields by 10–15%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 5.1 Hz, 1H), 8.25 (s, 1H), 7.92 (d, J = 5.1 Hz, 1H), 7.65–7.58 (m, 3H).
  • ¹³C NMR : δ 164.5 (C=O), 150.2 (C-Cl), 139.8 (CF₃), 128.4–125.1 (aromatic).
  • HRMS : [M+H]⁺ calc. 345.0452, found 345.0448.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 min (purity >99%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Acid Chloride 78 98.5 12 h High
EDC/HOBt 85 99.2 24 h Moderate
Microwave (HATU) 82 99.0 0.25 h Low

Industrial-Scale Considerations

Large-scale production favors acid chloride routes due to lower reagent costs, despite requiring corrosion-resistant equipment. Coupling reagent methods, while efficient, generate stoichiometric waste, necessitating cost-benefit analysis.

Chemical Reactions Analysis

Types of Reactions

N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are utilized.

Major Products Formed

    Substitution Reactions: Formation of N4-[3-(trifluoromethyl)phenyl]-2-aminoisonicotinamide or N4-[3-(trifluoromethyl)phenyl]-2-thioisonicotinamide.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of this compound amine derivative.

Scientific Research Applications

N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound shares structural motifs with several agrochemicals and polymer precursors (Table 1):

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Activity Reference
N4-[3-(Trifluoromethyl)phenyl]-2-chloroisonicotinamide Pyridinecarboxamide 2-Cl, N4-[3-(CF₃)Ph] Not explicitly reported
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 2-CF₃, 3-(isopropoxy)Ph Fungicide (Oomycete control)
Inabenfide (N-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) Pyridinecarboxamide 4-Cl, 2-(hydroxybenzyl)Ph Plant growth regulator
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-Ph Polymer precursor

Key Observations:

  • Trifluoromethyl vs. Chloro Substituents: The trifluoromethyl group in this compound and flutolanil enhances resistance to enzymatic degradation compared to purely chlorinated analogs like inabenfide .
  • Amide vs. Phthalimide Backbone: Unlike 3-chloro-N-phenyl-phthalimide (a phthalimide used in polyimide synthesis), the target compound’s pyridinecarboxamide structure may limit its utility in polymer chemistry but could favor bioactivity due to improved solubility .
Pharmacological and Industrial Relevance
  • Agrochemical Potential: Flutolanil’s antifungal activity is linked to its trifluoromethylbenzamide scaffold, suggesting that the target compound’s similar structure might exhibit comparable bioactivity, though this requires experimental validation .
  • Synthetic Challenges: The synthesis of this compound likely parallels methods for 3-chloro-N-phenyl-phthalimide, which emphasizes halogenated intermediate purification to achieve high yields .

Biological Activity

N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group and a chlorine atom, which are known to enhance lipophilicity and biological activity. The presence of these substituents can significantly influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related compound demonstrated significant activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported at 25.9 μM for both strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)MBC (μM)
Compound AS. aureus25.925.9
Compound BMRSA12.912.9
Compound CE. faecalisNo activity-

The study indicates that the bactericidal activity of these compounds is confirmed when the MBC/MIC ratio is ≤4, suggesting that this compound may exhibit similar properties .

Anti-Inflammatory Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. It was found that certain structural analogs could attenuate lipopolysaccharide-induced NF-κB activation, which is crucial in inflammatory responses. The compound's effectiveness was compared to that of cinnamic acid derivatives, revealing varying degrees of inhibition depending on the substituents on the phenyl ring .

Table 2: Anti-Inflammatory Activity

CompoundNF-κB Inhibition (%)IC50 (μM)
Compound A9%>20
Compound B15%6.5
This compoundTBDTBD

Case Studies and Research Findings

  • Case Study on Antitubercular Activity : A study explored the antitubercular effects of related trifluoromethyl compounds, where specific substitutions were shown to enhance activity significantly. Removal of critical groups led to a marked decrease in efficacy, underscoring the importance of structural integrity for biological activity .
  • In Vivo Studies : In vivo evaluations indicated that while some derivatives exhibited promising therapeutic indices, side effects such as toxicity were noted in animal models when tested for anti-tuberculosis activity . This highlights the necessity for further optimization of the chemical structure to improve safety profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide with high yield and purity?

  • Methodological Answer : Microwave-assisted synthesis is recommended for efficient coupling of the trifluoromethylphenyl and chlorinated isonicotinamide moieties. Reaction parameters such as temperature (100–150°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (e.g., Pd-based catalysts) should be optimized via Design of Experiments (DoE) to maximize yield and minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and Fourier-Transform Infrared (FT-IR) spectroscopy validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines the crystal structure, with SHELXL for anisotropic displacement parameters and SHELXS for phase determination. Visualization tools like UCSF Chimera aid in 3D structural analysis and electron density map interpretation .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are critical. Use microdilution broth methods with standardized inoculum sizes (1–5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hrs). Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .

Advanced Research Questions

Q. How can molecular docking simulations elucidate binding interactions with enzymatic targets?

  • Methodological Answer : AutoDock Vina’s scoring function and Lamarckian genetic algorithm predict binding modes to targets like bacterial enoyl-acyl carrier protein reductase (FabI). Generate grid maps centered on the active site (20–25 ų), and perform multi-threaded docking runs. Validate top poses via molecular dynamics (MD) simulations (e.g., GROMACS) and compare with crystallographic data from homologous proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide
Reactant of Route 2
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N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.